molecular formula C24H21N3O2S B10877363 2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide

2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide

Cat. No.: B10877363
M. Wt: 415.5 g/mol
InChI Key: JUWLEVQVCXUKOQ-UHFFFAOYSA-N
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Description

2-[(6-OXO-4-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of a phenyl group and a sulfanyl group attached to the pyrimidine ring adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-OXO-4-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with N,N-diphenylacetamide under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can also enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-OXO-4-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be synthesized using halogenating agents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Halogenating Agents: Bromine (Br2), chlorine (Cl2)

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Halogenated Derivatives: Formed through substitution reactions.

Scientific Research Applications

2-[(6-OXO-4-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.

    Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-[(6-OXO-4-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-OXO-4-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE shares structural similarities with other pyrimidine derivatives, such as:
    • 4-Phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
    • N,N-Diphenylacetamide
    • 2-Amino-4H-pyran-3-carbonitrile derivatives

Uniqueness

The uniqueness of 2-[(6-OXO-4-PHENYL-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

2-[(6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide

InChI

InChI=1S/C24H21N3O2S/c28-22-16-21(18-10-4-1-5-11-18)25-24(26-22)30-17-23(29)27(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,25,26,28)

InChI Key

JUWLEVQVCXUKOQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(NC1=O)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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